molecular formula C17H11BrN2O3 B5159397 5-(2-bromobenzylidene)-1-phenyl-2,4,6(1H,3H,5H)-pyrimidinetrione

5-(2-bromobenzylidene)-1-phenyl-2,4,6(1H,3H,5H)-pyrimidinetrione

Cat. No. B5159397
M. Wt: 371.2 g/mol
InChI Key: NJBUPUIATJXYRC-RAXLEYEMSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

5-(2-bromobenzylidene)-1-phenyl-2,4,6(1H,3H,5H)-pyrimidinetrione, also known as BBPPT, is a chemical compound with potential applications in scientific research. This molecule has been synthesized using various methods and has shown promising results in several areas of research. In

Mechanism of Action

The mechanism of action of 5-(2-bromobenzylidene)-1-phenyl-2,4,6(1H,3H,5H)-pyrimidinetrione is not fully understood, but studies suggest that it may act as an inhibitor of certain enzymes or pathways involved in cancer cell growth or neurodegeneration. It may also act by inducing oxidative stress or DNA damage in cancer cells, leading to apoptosis.
Biochemical and Physiological Effects:
5-(2-bromobenzylidene)-1-phenyl-2,4,6(1H,3H,5H)-pyrimidinetrione has been shown to have several biochemical and physiological effects, including the induction of apoptosis in cancer cells, neuroprotection, and antimicrobial activity. It has also been shown to have antioxidant properties, which may contribute to its neuroprotective effects.

Advantages and Limitations for Lab Experiments

One advantage of 5-(2-bromobenzylidene)-1-phenyl-2,4,6(1H,3H,5H)-pyrimidinetrione is its potential as a novel compound for scientific research. Its diverse range of applications makes it a promising candidate for further investigation. However, one limitation is the lack of information on its toxicity and potential side effects, which may limit its use in certain experiments.

Future Directions

For 5-(2-bromobenzylidene)-1-phenyl-2,4,6(1H,3H,5H)-pyrimidinetrione research include further investigation of its mechanism of action, toxicity, and potential side effects. Additionally, studies could explore its potential as a therapeutic agent for cancer or neurodegenerative diseases. Further research could also investigate its potential as an antimicrobial agent or its use in other areas of scientific research.
Conclusion:
In conclusion, 5-(2-bromobenzylidene)-1-phenyl-2,4,6(1H,3H,5H)-pyrimidinetrione is a promising compound with potential applications in several areas of scientific research. Its diverse range of applications, including cancer treatment, neuroprotection, and antimicrobial activity, make it a promising candidate for further investigation. However, further research is needed to fully understand its mechanism of action, toxicity, and potential side effects. Overall, 5-(2-bromobenzylidene)-1-phenyl-2,4,6(1H,3H,5H)-pyrimidinetrione has the potential to make significant contributions to scientific research in the future.

Synthesis Methods

5-(2-bromobenzylidene)-1-phenyl-2,4,6(1H,3H,5H)-pyrimidinetrione has been synthesized using several methods, including the reaction of 2-bromobenzaldehyde and barbituric acid in the presence of a base, or the reaction of 2-bromobenzaldehyde and malononitrile in the presence of a base. These methods have been optimized to produce high yields of 5-(2-bromobenzylidene)-1-phenyl-2,4,6(1H,3H,5H)-pyrimidinetrione with high purity.

Scientific Research Applications

5-(2-bromobenzylidene)-1-phenyl-2,4,6(1H,3H,5H)-pyrimidinetrione has shown potential in several areas of scientific research, including cancer treatment, neuroprotection, and antimicrobial activity. Studies have shown that 5-(2-bromobenzylidene)-1-phenyl-2,4,6(1H,3H,5H)-pyrimidinetrione can induce apoptosis in cancer cells, making it a promising candidate for cancer treatment. Additionally, 5-(2-bromobenzylidene)-1-phenyl-2,4,6(1H,3H,5H)-pyrimidinetrione has shown neuroprotective effects in animal models of neurodegenerative diseases, and has also demonstrated antimicrobial activity against several bacterial strains.

properties

IUPAC Name

(5Z)-5-[(2-bromophenyl)methylidene]-1-phenyl-1,3-diazinane-2,4,6-trione
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H11BrN2O3/c18-14-9-5-4-6-11(14)10-13-15(21)19-17(23)20(16(13)22)12-7-2-1-3-8-12/h1-10H,(H,19,21,23)/b13-10-
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NJBUPUIATJXYRC-RAXLEYEMSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)N2C(=O)C(=CC3=CC=CC=C3Br)C(=O)NC2=O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CC=C(C=C1)N2C(=O)/C(=C\C3=CC=CC=C3Br)/C(=O)NC2=O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H11BrN2O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

371.2 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(5Z)-5-(2-bromobenzylidene)-1-phenylpyrimidine-2,4,6(1H,3H,5H)-trione

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